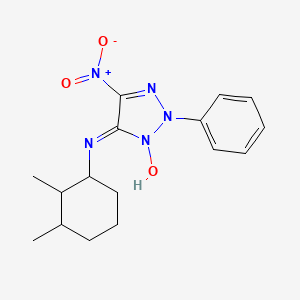
N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its effects by modulating various signaling pathways involved in cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neurons, N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has been demonstrated to protect against oxidative stress-induced damage by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. However, this compound also has some limitations. It is highly insoluble in water, which may limit its use in aqueous-based experiments. Additionally, the mechanism of action of N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide. One potential direction is to further investigate the mechanism of action of this compound to better understand how it exerts its effects. Another direction is to explore the potential use of N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound to facilitate its use in various applications.
In conclusion, N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a promising chemical compound that has shown potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activity. While the mechanism of action of this compound is not fully understood, studies have demonstrated its ability to modulate various signaling pathways involved in cellular processes. Further research is needed to fully understand the potential of N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide and to explore its use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In neuroprotection, N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to protect neurons from oxidative stress-induced damage. In anti-inflammatory activity, this compound has been demonstrated to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
8-methoxy-6-nitro-2-oxo-N-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-3-4-15-13(17)10-6-8-5-9(16(19)20)7-11(21-2)12(8)22-14(10)18/h3,5-7H,1,4H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWHSOVTTPDKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid](/img/structure/B4193017.png)
![9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4193028.png)
![8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4193029.png)

![3-[3-(4-morpholinyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B4193045.png)
![4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4193076.png)
![ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4193080.png)
![N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide](/img/structure/B4193083.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193087.png)
![7-(2-furylmethyl)-3-[3-(4-morpholinyl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4193090.png)
![1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4193116.png)
![methyl ({2-[(2-cyanophenyl)thio]benzoyl}amino)(phenyl)acetate](/img/structure/B4193123.png)
![3-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4193131.png)
![3-amino-N-[2-(dimethylamino)ethyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193135.png)